4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene
Overview
Description
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is an organic compound with the molecular formula C7H6FNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom at the 4-position, a methylsulfanyl group at the 2-position, and a nitro group at the 1-position
Mechanism of Action
Target of Action
It’s known that nitrobenzene compounds often interact with various enzymes and receptors in the body .
Mode of Action
These intermediates can then interact with cellular macromolecules, leading to various biological effects .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s physical properties such as boiling point and density suggest that it may have certain bioavailability characteristics .
Result of Action
Nitrobenzene compounds can potentially cause oxidative stress and cytotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluoro-2-(methylsulfanyl)aniline. The process involves the following steps:
Nitration: The starting material, 4-fluoro-2-(methylsulfanyl)aniline, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-Fluoro-2-(methylsulfanyl)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Fluoro-2-(methylsulfinyl)-1-nitrobenzene or 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.
Scientific Research Applications
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Materials Science: The unique electronic properties of the compound make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.
4-Fluoro-2-(methylsulfanyl)aniline: Similar structure but with an amino group instead of a nitro group.
4-Fluoro-2-(methylsulfinyl)-1-nitrobenzene: Similar structure but with a sulfinyl group instead of a methylsulfanyl group.
Uniqueness
4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methylsulfanyl) groups on the benzene ring allows for diverse chemical transformations and makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
4-fluoro-2-methylsulfanyl-1-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTOKUYTGQNTNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601284360 | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78227-84-6 | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78227-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(methylthio)-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601284360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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